Triflusulfuron-methyl

Catalog No.
S545857
CAS No.
126535-15-7
M.F
C17H19F3N6O6S
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflusulfuron-methyl

CAS Number

126535-15-7

Product Name

Triflusulfuron-methyl

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate

Molecular Formula

C17H19F3N6O6S

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28)

InChI Key

IMEVJVISCHQJRM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

methyl-2-(4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-ylcarbamoysulfamoyl)-m-toluate, triflusulfuron-methyl

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C

The exact mass of the compound Triflusulfuron-methyl is 492.1039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor. From a procurement perspective, it is characterized by its ultra-low application rates (typically 15–50 g a.i./ha)[1], highly pH-dependent water solubility (ranging from 1 mg/L at pH 3 to 11,000 mg/L at pH 9), and rapid environmental degradation profile . Unlike many persistent agrochemicals, it exhibits a short soil half-life of 3 to 6 days under aerobic conditions, making it highly suitable for agricultural workflows that require strict rotational crop flexibility and minimal environmental carryover.

Substituting triflusulfuron-methyl with other sulfonylurea herbicides (such as metsulfuron-methyl or chlorsulfuron) fails due to fundamental differences in crop-specific metabolic clearance. While generic ALS inhibitors provide similar weed control, they lack the specific susceptibility to rapid glutathione-S-transferase mediated conjugation found in Beta vulgaris (sugar beet), leading to severe crop phytotoxicity if substituted [1]. Furthermore, reverting to older, non-ALS inhibiting broadleaf herbicides requires massive increases in procurement volume—often exceeding 1,000 g/ha compared to triflusulfuron-methyl’s micro-rate of under 50 g/ha—thereby drastically inflating transport, storage, and application costs [2].

Species-Specific Metabolic Clearance for Crop Safety

Triflusulfuron-methyl exhibits extreme selectivity due to rapid metabolism in target crops. In Beta vulgaris (sugar beet), the compound undergoes nucleophilic attack by glutathione at the urea carbonyl group, resulting in a metabolic half-life of under 1 hour. In stark contrast, sensitive weed species exhibit metabolic half-lives exceeding 35 hours, and moderately tolerant species like Chenopodium album clear it in 7 hours[1].

Evidence DimensionIn-vivo metabolic half-life
Target Compound Data< 1 hour (in Beta vulgaris)
Comparator Or Baseline> 35 hours (in sensitive weed species)
Quantified Difference> 35-fold faster metabolic clearance in tolerant crop
ConditionsIn-vivo foliar uptake and metabolism assay

This extreme metabolic differential allows buyers to procure this specific compound for post-emergence weed control without risking phytotoxicity to the primary crop.

Accelerated Aqueous Hydrolysis Mitigating Soil Carryover

Compared to legacy sulfonylureas, triflusulfuron-methyl demonstrates highly accelerated hydrolytic degradation, especially at neutral pH. Its hydrolysis half-life is 32 days at pH 7, whereas comparators like chlorsulfuron exhibit half-lives exceeding 500 days at pH 7.5, and bensulfuron-methyl requires 460 days at pH 8 [1]. This rapid breakdown limits its aerobic soil persistence to just 3-6 days under laboratory conditions .

Evidence DimensionAqueous hydrolysis half-life at neutral/mildly alkaline pH
Target Compound Data32 days (at pH 7)
Comparator Or Baseline> 500 days for Chlorsulfuron (at pH 7.5)
Quantified Difference~15x faster hydrolytic degradation at neutral pH
ConditionsAqueous solution at 25 °C

Procuring a rapidly degrading sulfonylurea minimizes rotational crop restrictions and liability associated with persistent environmental carryover.

Extreme pH-Dependent Solubility Profile

Triflusulfuron-methyl exhibits a highly pH-dependent solubility profile driven by the ionization of its sulfonylurea bridge. At pH 3, its solubility is a mere 1 mg/L, but it exponentially increases to 110 mg/L at pH 7 and 11,000 mg/L at pH 9 . This 11,000-fold differential across the pH spectrum dictates its formulation into water-dispersible granules (WDG) and necessitates strict pH control during tank mixing, unlike non-ionizable herbicides that maintain static solubility.

Evidence DimensionWater solubility across pH gradient
Target Compound Data11,000 mg/L at pH 9
Comparator Or Baseline1 mg/L at pH 3 (baseline non-ionized state)
Quantified Difference11,000-fold increase in solubility from acidic to alkaline conditions
ConditionsAqueous solution at 25 °C

Understanding this extreme pH-solubility curve is critical for buyers formulating wettable powders or managing tank-mix compatibility in industrial agriculture.

Micro-Rate Application Efficiency via ALS Inhibition

Due to its potent inhibition of acetolactate synthase (ALS), triflusulfuron-methyl achieves commercial efficacy at micro-rates. Standard applications require only 15 to 50 g a.i./ha per season [1]. In contrast, legacy non-sulfonylurea crop protection chemicals often require application rates exceeding 1,000 g a.i./ha to achieve similar broadleaf weed control[2].

Evidence DimensionField application rate for commercial efficacy
Target Compound Data15 - 50 g a.i./ha
Comparator Or Baseline> 1,000 g a.i./ha for legacy non-ALS herbicides
Quantified Difference95% to 98% reduction in active ingredient mass required
ConditionsPost-emergence broadleaf weed control

This ultra-low mass requirement drastically reduces procurement volumes, transport logistics, and chemical loading in agricultural applications.

Post-Emergence Broadleaf Weed Control in Beta vulgaris

Driven by its exceptionally rapid metabolic clearance (<1 hour half-life) compared to sensitive species (>35 hours), triflusulfuron-methyl is a strict procurement requirement for post-emergence weed control in Beta vulgaris where crop phytotoxicity must be avoided [1].

Short-Rotation Agricultural Systems

Because its accelerated hydrolytic breakdown yields a soil half-life of only 3-6 days compared to hundreds of days for legacy alternatives, this compound is selected for agricultural workflows requiring rapid replanting or flexible crop rotation .

Ultra-Low Volume (WDG) Herbicide Formulations

Its pH-dependent solubility (up to 11,000 mg/L at pH 9) and high ALS-inhibition potency make it specifically suited for manufacturing water-dispersible granules (WDG) that require only 15-50 g/ha of active ingredient per application [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

492.10388801 Da

Monoisotopic Mass

492.10388801 Da

Heavy Atom Count

33

LogP

3.56 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y8AR13FYC0

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

126535-15-7

Wikipedia

Triflusulfuron-methyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Bragina IV, Fedorova NE, Volkova VN, Egorchenkova OE, Mukhina LP, Larkina MV. [The method of multicomponent determination of herbicides of various chemical classes in water]. Gig Sanit. 2016;95(11):1099-104. Russian. PubMed PMID: 29446274.
2: Gure A, Lara FJ, García-Campaña AM, Megersa N, del Olmo-Iruela M. Vortex-assisted ionic liquid dispersive liquid-liquid microextraction for the determination of sulfonylurea herbicides in wine samples by capillary high-performance liquid chromatography. Food Chem. 2015 Mar 1;170:348-53. doi: 10.1016/j.foodchem.2014.08.065. Epub 2014 Aug 23. PubMed PMID: 25306356.
3: Rieke S, Koehn S, Hirsch-Ernst K, Pfeil R, Kneuer C, Marx-Stoelting P. Combination effects of (tri)azole fungicides on hormone production and xenobiotic metabolism in a human placental cell line. Int J Environ Res Public Health. 2014 Sep 17;11(9):9660-79. doi: 10.3390/ijerph110909660. PubMed PMID: 25233012; PubMed Central PMCID: PMC4199042.
4: He Z, Liu D, Zhou Z, Wang P. Ionic-liquid-functionalized magnetic particles as an adsorbent for the magnetic SPE of sulfonylurea herbicides in environmental water samples. J Sep Sci. 2013 Oct;36(19):3226-33. doi: 10.1002/jssc.201300390. Epub 2013 Aug 27. PubMed PMID: 23894051.
5: De Cauwer B, Devos R, Claerhout S, Bulcke R, Reheul D. Seed germination, seedling emergence, seed persistence and triflusulfuron-methyl sensitivity in Galinsoga parviflora and G. quadriradiata. Commun Agric Appl Biol Sci. 2013;78(3):681-91. PubMed PMID: 25151846.
6: He Z, Liu D, Li R, Zhou Z, Wang P. Magnetic solid-phase extraction of sulfonylurea herbicides in environmental water samples by Fe3O4@dioctadecyl dimethyl ammonium chloride@silica magnetic particles. Anal Chim Acta. 2012 Oct 17;747:29-35. doi: 10.1016/j.aca.2012.08.015. Epub 2012 Aug 27. PubMed PMID: 22986132.
7: Mereiter K. A 1:1 co-crystal of the herbicide triflusulfuron-methyl and its degradation product triazine amine. Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2321-2. doi: 10.1107/S1600536811031631. Epub 2011 Aug 11. PubMed PMID: 22058947; PubMed Central PMCID: PMC3200658.
8: Cougnaud A, Faur C, Le Cloirec P. Removal of pesticides from aqueous solution: Quantitative relationship between activated carbon characteristics and adsorption properties. Environ Technol. 2005 Aug;26(8):857-66. PubMed PMID: 16128384.
9: Chafik N, Mansour M, Elamrani B, Schramm KW, Kettrup A, Elamrani MK. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide triflusulfuron-methyl. Pest Manag Sci. 2001 Jun;57(6):527-30. PubMed PMID: 11407029.
10: Vega D, Cambon JP, Bastide J. Triflusulfuron-methyl dissipation in water and soil. J Agric Food Chem. 2000 Aug;48(8):3733-7. PubMed PMID: 10956179.

Explore Compound Types